4-Amino-3-methylbutanoic acid

Description

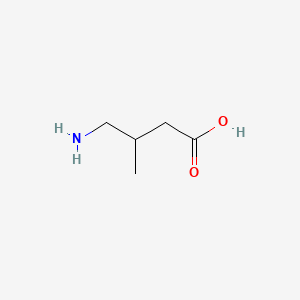

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGLBWZXGIAIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-methylbutanoic Acid: Core Properties for Researchers

For Immediate Release – This whitepaper provides a detailed overview of the fundamental physicochemical properties of 4-Amino-3-methylbutanoic acid, a gamma-amino acid derivative. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines standardized experimental protocols for its characterization, and presents a logical workflow for its analysis.

Core Physicochemical Properties

This compound, a derivative of butyric acid, possesses both an amino and a carboxylic acid group, classifying it as an amino acid.[1] Its structure suggests potential biological activity, possibly as a GABA analogue, given its relation to gamma-aminobutyric acid.[1][2] The core physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 117.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CC(CC(=O)O)CN | PubChem[1] |

| InChI Key | CZGLBWZXGIAIBU-UHFFFAOYSA-N | PubChem[1] |

| Predicted XLogP3 | -2.7 | PubChem[1] |

| Predicted pKa (strongest acidic) | 4.49 | PubChem |

| Predicted pKa (strongest basic) | 10.19 | PubChem |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Experimental Protocols for Physicochemical Characterization

Accurate characterization is fundamental to understanding the behavior and potential applications of this compound. The following sections detail standardized methodologies for determining its key properties.

The pKa values of the carboxylic acid and amino groups are critical for predicting the ionization state of the molecule at a given pH, which influences its solubility, absorption, and receptor-binding affinity. A common and reliable method for pKa determination is potentiometric titration.[3][4]

Protocol: Potentiometric Titration

-

Preparation of Analyte Solution: Accurately weigh and dissolve a sample of this compound in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.1 M).

-

Titration with Acid: Place the solution in a temperature-controlled vessel (e.g., 25°C) and immerse a calibrated pH electrode. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of titrant. Continue the titration well past the first equivalence point.

-

Titration with Base: Repeat the process starting with a fresh sample of the amino acid solution, this time titrating with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the amino group.[3]

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points of the curve.[3][5] The Henderson-Hasselbalch equation can be used to precisely calculate the pKa from the titration data.[5]

Water solubility is a key determinant of a compound's bioavailability and formulation possibilities. The OECD Guideline 105 describes the internationally accepted "Flask Method" for substances with solubility above 10⁻² g/L.[6][7][8]

Protocol: Shake-Flask Method (OECD 105)

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[6][8]

-

Equilibration: Add an excess amount of this compound to a flask containing a known volume of purified water (pH 7.0). The flask is then agitated (e.g., in a shaker bath) at a constant, controlled temperature (preferably 20 ± 0.5 °C) until equilibrium is reached.[6][8][9] This may take 24-48 hours.

-

Phase Separation: After equilibration, the mixture is allowed to stand to let solids settle. The aqueous phase is then separated from the undissolved solid by centrifugation or filtration.[9] Care must be taken to avoid temperature changes during this step.

-

Concentration Analysis: The concentration of this compound in the clear aqueous solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[9]

-

Calculation: The water solubility is reported as the mass concentration (g/L) of the saturated solution. The experiment should be performed in triplicate.

Assessing the purity of a compound is essential for ensuring the reliability of experimental data. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for this purpose.[10][11]

Protocol: Purity Analysis by RP-HPLC

-

System and Method Development:

-

Column Selection: A C18 column is a common starting point for small, polar molecules.

-

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH 3.7) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[12]

-

Detector: A UV detector set to a wavelength where the analyte absorbs (e.g., ~210 nm for non-aromatic amino acids) or a mass spectrometer for higher specificity.

-

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase diluent at a known concentration (e.g., 0.5 mg/mL).[12][13] Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.[13]

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[13]

-

Inject a blank (diluent) to ensure no system contamination.

-

Inject the prepared sample solution.

-

-

Data Processing:

-

Integrate the area of all peaks in the resulting chromatogram.

-

Calculate the purity using the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

-

Mandatory Visualizations

To aid in the conceptualization of experimental design and potential biological context, the following diagrams are provided.

The following diagram illustrates a logical workflow for the initial characterization of a novel compound like this compound.

Caption: Workflow for the physicochemical and initial biological characterization of a novel compound.

As a structural analogue of GABA, this compound may interact with the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[2][14] Its signaling is mediated through ionotropic GABA-A receptors and metabotropic GABA-B receptors.[14][15] The diagram below outlines a simplified, hypothetical signaling pathway.

Caption: Hypothetical interaction of this compound with GABA receptor signaling pathways.

References

- 1. This compound | C5H11NO2 | CID 3539719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 3. scribd.com [scribd.com]

- 4. echemi.com [echemi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. laboratuar.com [laboratuar.com]

- 9. filab.fr [filab.fr]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. benchchem.com [benchchem.com]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methylbutanoic acid is a gamma-amino acid derivative with a methyl group at the beta-position. Its structure is closely related to that of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), suggesting its potential for neurological and pharmacological research. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological significance, with a focus on its potential mechanism of action.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a four-carbon butanoic acid backbone with an amino group attached to the fourth carbon and a methyl group on the third carbon.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C5H11NO2 |

| SMILES | CC(CC(=O)O)CN |

| InChI | InChI=1S/C5H11NO2/c1-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) |

| InChIKey | CZGLBWZXGIAIBU-UHFFFAOYSA-N |

| CAS Number | 71135-23-4 |

| PubChem CID | 3539719 |

Synonyms: 4-amino-3-methyl-butyric acid, β-Methyl-γ-aminobutyric acid.[1]

Physicochemical Properties

Quantitative data regarding the physicochemical properties of this compound are essential for its application in research and development. The following table summarizes key computed and, where available, experimental data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 117.15 g/mol | PubChem[1] |

| XLogP3 | -2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Experimental Protocols: Synthesis

A key method for the preparation of enantiomerically pure (R)- and (S)-4-Amino-3-methylbutanoic acid is through a chemoenzymatic approach. The following is a generalized workflow based on the principles of such syntheses. For a detailed protocol, consulting the original literature is recommended.[2]

Chemoenzymatic Synthesis Workflow

Caption: Chemoenzymatic synthesis workflow.

Biological Significance and Mechanism of Action

As a structural analog of GABA, this compound is presumed to interact with the GABAergic system. GABA analogues are known to modulate neuronal excitability and are used as anticonvulsants, sedatives, and anxiolytics.[3] The methyl group at the 3-position may influence its binding affinity and selectivity for different GABA receptor subtypes (GABA-A, GABA-B, and GABA-C).

Potential Signaling Pathway Involvement

Amino acids are crucial signaling molecules that can activate the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway, a central regulator of cell growth and metabolism. While direct evidence for this compound is limited, its role as an amino acid derivative suggests a potential to influence this pathway. The mTORC1 pathway is activated by the presence of amino acids, leading to the promotion of protein synthesis and inhibition of autophagy.

Caption: Postulated mTORC1 signaling pathway.

Spectroscopic Data

At present, publicly available, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are scarce. Researchers are advised to acquire this data on their own synthesized or purchased samples for definitive characterization.

Conclusion

This compound presents an interesting molecule for further investigation, particularly in the fields of neuroscience and drug development. Its structural similarity to GABA suggests a potential to modulate inhibitory neurotransmission. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties, elucidating its specific mechanism of action at GABA receptors, and exploring its potential role in signaling pathways such as mTORC1. The development of robust and scalable synthetic routes will be crucial for enabling these future studies.

References

An In-Depth Technical Guide to 4-Amino-3-methylbutanoic Acid: IUPAC Nomenclature, Synonyms, and Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methylbutanoic acid is a gamma-amino acid derivative that has garnered interest in the scientific community for its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and its potential biological activities. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and known biological interactions, with a focus on presenting data in a clear and accessible format for research and development professionals.

IUPAC Name and Synonyms

The unambiguous identification of a chemical compound is critical for scientific communication. The standard nomenclature and common synonyms for this compound are detailed below.

IUPAC Name: this compound[1]

Synonyms:

The molecule exists as a racemate and as individual stereoisomers, which are often specified in the literature:

-

(S)-4-amino-3-methylbutanoic acid: The (S)-enantiomer.

-

(R)-4-amino-3-methylbutanoic acid: The (R)-enantiomer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for understanding its behavior in biological systems and for formulation development. The data presented are primarily computationally predicted values from reputable chemical databases.

| Property | Value | Source |

| Molecular Formula | C5H11NO2 | PubChem[1] |

| Molecular Weight | 117.15 g/mol | PubChem[1] |

| XLogP3 | -2.7 | PubChem[1] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Note: Experimental values for pKa and water solubility were not available in the searched literature. The provided data are computational predictions and should be used as estimates.

Experimental Protocols

Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-methylbutanoic Acids

A key method for the stereospecific synthesis of the enantiomers of this compound is a chemoenzymatic approach. The following is a generalized protocol based on the work of Andruszkiewicz, Barrett, and Silverman (1990). For the complete detailed procedure, it is imperative to consult the original publication.

Workflow for Chemoenzymatic Synthesis

Caption: Generalized workflow for the chemoenzymatic synthesis of stereoisomers.

Key Steps:

-

Enzymatic Desymmetrization: The synthesis often begins with a prochiral starting material, such as 3-methylglutaric anhydride (B1165640). An enzyme, typically a lipase, is used to stereoselectively open the anhydride ring, resulting in a mixture of enantiomeric monoesters.

-

Separation: The resulting mixture of enantiomers is then separated using standard chromatographic techniques.

-

Chemical Transformation: Each separated enantiomer is then subjected to a series of chemical reactions, such as a Curtius rearrangement, to convert the carboxylic acid group to an amine, yielding the final (R)- or (S)-4-amino-3-methylbutanoic acid.

GABA Receptor Binding Assay

The structural similarity of this compound to GABA suggests that it may interact with GABA receptors. A radioligand binding assay is a standard method to investigate such interactions. The following is a generalized protocol for a competitive binding assay.

Workflow for GABA Receptor Binding Assay

Caption: General workflow for a GABA receptor competitive binding assay.

Methodology:

-

Membrane Preparation: Synaptic membranes rich in GABA receptors are prepared from brain tissue (e.g., rat cerebral cortex) through a series of homogenization and centrifugation steps.

-

Competitive Binding: The prepared membranes are incubated with a known concentration of a radiolabeled GABA receptor ligand (e.g., [³H]GABA or [³H]muscimol) and varying concentrations of the test compound (this compound).

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The amount of radioactivity on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value.

Biological Activity and Signaling Pathways

The biological activity of this compound is an area of ongoing research. Its structural resemblance to GABA suggests a potential role in modulating neurotransmission.

Interaction with GABA Receptors

Potential Involvement in mTOR Signaling

Amino acids are known to be key regulators of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is a central controller of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) is particularly sensitive to amino acid levels. While the specific role of this compound in this pathway has not been detailed, it is plausible that, as an amino acid derivative, it could influence mTORC1 activity.

Generalized Amino Acid Sensing by mTORC1

Caption: Simplified diagram of mTORC1 activation by amino acids.

Further research is necessary to determine if this compound directly or indirectly modulates the mTOR pathway and to identify the specific molecular sensors and effectors involved.

Conclusion

This compound is a compound of interest with potential applications in neuroscience and pharmacology. This guide has provided a foundational overview of its chemical identity, physicochemical properties, and potential biological activities. The provided experimental frameworks for synthesis and biological assays offer a starting point for researchers aiming to further investigate this molecule. Future studies are needed to determine its precise pharmacological profile, including its interaction with specific receptor subtypes and its role in cellular signaling pathways.

References

Technical Guide: 4-Amino-3-methylbutanoic Acid

CAS Number: 71135-23-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-methylbutanoic acid, a GABA analogue with significant potential in neuroscience and pharmaceutical research. This document collates critical physicochemical data, outlines experimental protocols, and illustrates relevant biological pathways and synthetic workflows.

Physicochemical Properties

This compound, also known as 3-methyl-GABA, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Its chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 71135-23-4 | [2] |

| Molecular Formula | C5H11NO2 | [2] |

| Molecular Weight | 117.15 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Methyl-GABA, (±)-4-Amino-3-methylbutanoic acid | [1][2] |

| SMILES | CC(CC(=O)O)CN | [2] |

| InChI | InChI=1S/C5H11NO2/c1-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | [2] |

| InChIKey | CZGLBWZXGIAIBU-UHFFFAOYSA-N | [2] |

| XLogP3-AA (Predicted) | -1.5 | |

| Topological Polar Surface Area | 63.32 Ų | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 |

Biological Activity and Mechanism of Action

This compound is recognized for its anticonvulsant properties.[1] Its primary mechanism of action involves the modulation of the GABAergic system, a major inhibitory neurotransmitter system in the central nervous system. Specifically, it has been shown to be an activator of both GABA transaminase (GABA-T) and glutamate (B1630785) decarboxylase (GAD).[1]

-

Glutamate Decarboxylase (GAD) Activation: GAD is the enzyme responsible for the synthesis of GABA from glutamate. By activating GAD, this compound can increase the endogenous levels of GABA in the brain.[1]

-

GABA Transaminase (GABA-T) Activation: GABA-T is the primary enzyme responsible for the degradation of GABA. The reported activation of GABA-T by this compound is an area that warrants further investigation to fully elucidate its role in the overall GABAergic tone.[1]

Due to its structural similarity to GABA, it is also hypothesized to interact with GABA receptors, although specific binding affinities have not been widely reported in publicly available literature. The enantiomers of the related compound, 4-amino-3-hydroxybutanoic acid (GABOB), have been shown to act as full agonists at GABA(C) receptors and also interact with GABA(B) receptors, suggesting that this compound may have a complex pharmacological profile at various GABA receptor subtypes.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the GABAergic synapse.

Experimental Protocols

Synthesis of this compound

A chemoenzymatic approach has been successfully employed for the synthesis of both (R)- and (S)-enantiomers of this compound. While the full detailed protocol from the original publication requires access to the journal, the general workflow is described below. This method offers high enantioselectivity, which is crucial for pharmacological studies.

General Chemoenzymatic Synthesis Workflow:

-

Starting Material: A suitable prochiral precursor is selected.

-

Enzymatic Desymmetrization: A key step involves the use of an enzyme (e.g., a lipase) to selectively modify the precursor, creating a chiral intermediate. This step is critical for establishing the stereochemistry of the final product.

-

Chemical Transformations: The chiral intermediate is then subjected to a series of chemical reactions to introduce the amino group and convert other functional groups to yield the final this compound. These steps may include protection/deprotection of functional groups, reduction, and amination reactions.

-

Purification: The final product is purified using standard techniques such as crystallization or chromatography to obtain the desired enantiomer with high purity.

Glutamate Decarboxylase (GAD) Activity Assay

To quantify the activation of GAD by this compound, a common method involves measuring the production of GABA from glutamate.

Principle: The activity of GAD is determined by incubating the enzyme with its substrate, L-glutamate, in the presence and absence of the test compound. The amount of GABA produced is then quantified.

Materials:

-

Purified GAD enzyme

-

L-glutamic acid solution

-

Pyridoxal 5'-phosphate (PLP) solution (as a cofactor)

-

This compound solution (test compound)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH adjusted)

-

Stopping solution (e.g., perchloric acid)

-

Method for GABA quantification (e.g., HPLC with pre-column derivatization, or a coupled enzymatic assay)

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, PLP, and either the test compound at various concentrations or a vehicle control.

-

Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 37 °C).

-

Initiate the reaction by adding the GAD enzyme and L-glutamic acid.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stopping solution.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for GABA content using a suitable quantification method.

-

Calculate the percentage of GAD activation by comparing the amount of GABA produced in the presence of the test compound to the control.

GABA Transaminase (GABA-T) Activity Assay

The effect of this compound on GABA-T activity can be assessed by measuring the conversion of GABA to succinic semialdehyde.

Principle: A coupled-enzyme assay is often used where the product of the GABA-T reaction, succinic semialdehyde, is further converted by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Purified GABA-T enzyme

-

GABA solution

-

α-ketoglutarate solution

-

Succinic semialdehyde dehydrogenase (SSADH)

-

NADP+ solution

-

This compound solution (test compound)

-

Reaction buffer (e.g., Tris-HCl buffer, pH adjusted)

Procedure:

-

In a multi-well plate, prepare reaction mixtures containing the reaction buffer, NADP+, SSADH, α-ketoglutarate, and either the test compound at various concentrations or a vehicle control.

-

Add the GABA-T enzyme to each well.

-

Initiate the reaction by adding GABA.

-

Immediately measure the absorbance at 340 nm at regular intervals using a plate reader to determine the rate of NADPH formation.

-

Calculate the effect of the test compound on GABA-T activity by comparing the reaction rates in the presence of the compound to the control.

Applications in Research and Drug Development

This compound and its derivatives are valuable tools for:

-

Probing the GABAergic System: Due to its specific interactions with key enzymes in GABA metabolism, it can be used to study the regulation of GABA levels in different brain regions and under various physiological and pathological conditions.

-

Anticonvulsant Drug Discovery: Its demonstrated anticonvulsant activity makes it a lead compound for the development of novel antiepileptic drugs with potentially unique mechanisms of action.

-

Neuropharmacological Research: As a GABA analogue, it can be used to investigate the structure-activity relationships of ligands for GABA receptors and enzymes, aiding in the design of more potent and selective modulators of the GABAergic system.

Conclusion

This compound is a compound of significant interest for researchers in neuroscience and drug development. Its ability to modulate the GABAergic system through the activation of GAD and GABA-T presents a unique pharmacological profile. The chemoenzymatic synthesis provides a reliable route to enantiomerically pure forms of the compound, enabling detailed structure-activity relationship studies. Further investigation into its specific interactions with GABA receptor subtypes and its in vivo efficacy and safety profile will be crucial for realizing its full therapeutic potential. This technical guide serves as a foundational resource for scientists working with this promising molecule.

References

The Discovery and Scientific Journey of 4-Amino-3-methylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of 4-Amino-3-methylbutanoic acid, a compound widely known as pregabalin (B1679071). Initially synthesized as a potential anticonvulsant, its unique mechanism of action has led to its broad application in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. This document details its pharmacological profile, including quantitative pharmacokinetic and binding affinity data, and provides in-depth experimental protocols for its synthesis and analysis. Furthermore, key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its scientific foundation.

Discovery and History

The journey of this compound, or pregabalin, began in the late 1980s and early 1990s at Northwestern University. Medicinal chemist Richard B. Silverman and his team, including Ryszard Andruszkiewicz, synthesized a series of molecules designed as potential anticonvulsants.[1] The core idea was to create a lipophilic analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) that could more readily cross the blood-brain barrier.

In 1990, the (S)-enantiomer of 3-isobutyl-GABA, which would later be named pregabalin, was synthesized.[1] Initial in vitro testing suggested that it activated the enzyme L-glutamic acid decarboxylase, which is involved in GABA synthesis, but this was later found not to be its primary mechanism of action for seizure prevention.[1]

The promising anticonvulsant activity observed in animal models led to a collaboration with Parke-Davis Pharmaceuticals (later acquired by Pfizer) for further development.[2][3] Extensive preclinical and clinical trials throughout the 1990s and early 2000s revealed its efficacy not only in epilepsy but also in neuropathic pain and anxiety.[1][4] This culminated in its approval by the European Union in 2004 and the United States Food and Drug Administration (FDA) in December 2004, where it was introduced to the market under the brand name Lyrica.[1][2]

Mechanism of Action

Contrary to its structural similarity to GABA, this compound does not exert its effects through direct interaction with GABA receptors.[1] Instead, its primary molecular target is the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1]

Pregabalin binds with high affinity to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs.[1] This binding modulates the function of these channels, leading to a reduction in the influx of calcium into the neuron upon depolarization. The decreased intracellular calcium concentration, in turn, diminishes the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1] This reduction in neurotransmitter release is believed to be the cornerstone of its anticonvulsant, analgesic, and anxiolytic properties.

Quantitative Data

Pharmacokinetic Properties

This compound exhibits a favorable and predictable pharmacokinetic profile in humans, as summarized in the table below.

| Parameter | Value | Reference(s) |

| Bioavailability | ≥90% | [1] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [4] |

| Protein Binding | <1% | [1] |

| Metabolism | Negligible | [4] |

| Elimination Half-life (t1/2) | 6.3 hours | [1] |

| Excretion | Primarily renal (unchanged drug) | [1][4] |

Binding Affinity

The therapeutic efficacy of this compound is directly related to its high affinity for the α2δ subunits of voltage-gated calcium channels. The following table provides a comparison of the binding affinities (Kd) of pregabalin and other gabapentinoids for the α2δ-1 and α2δ-2 subunits.

| Compound | α2δ-1 Kd (nM) | α2δ-2 Kd (nM) | Reference(s) |

| Pregabalin | 62.5 | 125.0 | [2] |

| Gabapentin (B195806) | 59 | 153 | [2][5] |

| Mirogabalin | 13.5 | 22.7 | [2][3] |

Experimental Protocols

Synthesis of (S)-4-Amino-3-methylbutanoic Acid

The following is a representative protocol for the synthesis of (S)-4-Amino-3-methylbutanoic acid, adapted from published literature. This multi-step synthesis involves the formation of a cyano intermediate followed by reduction.

Step 1: Synthesis of 3-Cyano-5-methylhexanoic acid

-

To a solution of 2-benzyl-4-methylpentanenitrile (5.1 mmol) in a 1.5:1.5:2 mixture of acetonitrile, carbon tetrachloride, and water (35.0 mL), add sodium periodate (B1199274) (76.2 mmol).[1]

-

Add ruthenium (III) chloride (0.1 mmol) to the mixture.[1]

-

Stir the mixture overnight at room temperature.

-

Dilute the reaction with dichloromethane (B109758) (25 mL) and filter through a celite pad.

-

Wash the organic extract with brine, dry over anhydrous magnesium sulfate (B86663), filter, and concentrate to yield 3-cyano-5-methylhexanoic acid.[1]

Step 2: Reduction to (S)-4-Amino-3-methylbutanoic acid

-

Cool a solution of 3-cyano-5-methylhexanoic acid (2.0 mmol) in methanol (B129727) (8.0 mL) to 0°C.[1]

-

Add NiCl₂·6H₂O (1.0 mmol) to the solution.[1]

-

Add sodium borohydride (B1222165) (14.0 mmol) in small portions over 30 minutes.[1]

-

Stir the reaction mixture for an additional hour.

-

Remove the solvent under vacuum.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with sodium bicarbonate, brine, and water.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under vacuum to yield the final product.[1]

Radioligand Binding Assay

The following protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the α2δ subunit, using [³H]-gabapentin as the radioligand.

Materials:

-

Membrane preparation from cells expressing the α2δ subunit.

-

[³H]-gabapentin (radioligand).

-

Unlabeled this compound or other test compounds.

-

Assay buffer (e.g., 10 mM HEPES, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the unlabeled test compound (e.g., this compound).

-

In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-gabapentin, and the membrane preparation.

-

Add the different concentrations of the unlabeled test compound to the wells. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled gabapentin.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Conclusion

This compound represents a significant advancement in the treatment of neurological disorders. Its discovery, stemming from a rational drug design approach, and the subsequent elucidation of its unique mechanism of action targeting the α2δ subunit of voltage-gated calcium channels, have provided a valuable therapeutic agent. The favorable pharmacokinetic profile and high binding affinity contribute to its clinical efficacy and safety. The experimental protocols detailed herein provide a foundation for researchers and drug development professionals to further explore the science of this important molecule and its analogues.

References

- 1. Gabapentinoid - Wikipedia [en.wikipedia.org]

- 2. Mirogabalin: could it be the next generation gabapentin or pregabalin? [epain.org]

- 3. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Unveiling the Enigma: A Technical Guide to 4-Amino-3-methylbutanoic Acid and its Putative Natural Origins

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-methylbutanoic acid, a derivative of the neurotransmitter gamma-aminobutyric acid (GABA), presents an intriguing case in the study of natural products. Despite its structural similarity to other biologically active amino acids, a comprehensive review of the current scientific literature reveals a notable absence of documented natural sources for this specific compound. This technical guide addresses this knowledge gap by providing a scientifically grounded, hypothetical framework for its potential biosynthesis. Drawing parallels with established metabolic pathways of branched-chain amino acids, we propose a plausible enzymatic route for its formation. Furthermore, this document outlines a general experimental workflow for the prospective identification and quantification of this compound in microbial sources, should future research uncover its natural existence. This guide is intended to serve as a foundational resource for researchers poised to explore the untapped potential of this and other novel amino acid derivatives.

Introduction: The Current State of Knowledge

This compound is a chiral, non-proteinogenic gamma-amino acid. Its structure suggests potential neuromodulatory activity, akin to other GABA analogues. However, extensive searches of scientific databases and literature have yielded no definitive evidence of its isolation from a natural source, be it plant, fungal, or bacterial. This conspicuous absence suggests that if it does exist naturally, it is likely a rare metabolite produced under specific and yet-to-be-discovered conditions or by uncharacterized organisms.

The focus of this guide, therefore, shifts from documenting known sources to postulating a scientifically defensible biosynthetic pathway. This approach is grounded in the well-characterized metabolism of branched-chain amino acids (BCAAs), which provides the necessary enzymatic machinery for the synthesis of structurally related compounds.

A Postulated Biosynthetic Pathway for this compound

The biosynthesis of this compound can be hypothetically derived from the catabolism of the essential amino acid L-valine. This proposed pathway leverages two key enzymatic steps common in microbial metabolism: decarboxylation and transamination.

The logical precursor for this compound is 3-methylbutanoic acid (also known as isovaleric acid). This compound is a known microbial metabolite, particularly in bacteria and fungi, arising from the degradation of L-valine. The subsequent conversion to this compound would require the action of an aminotransferase.

Key Enzymatic Steps:

-

Formation of the Precursor (3-Methylbutanoic Acid): The catabolism of L-valine proceeds through transamination to α-ketoisovalerate, followed by oxidative decarboxylation to isobutyryl-CoA. Further metabolic steps can lead to the formation of 3-methylbutanoic acid.

-

Hypothetical Amination: The crucial and currently unconfirmed step would be the amination of a derivative of 3-methylbutanoic acid at the C4 position. A plausible mechanism involves a beta-aminotransferase acting on a suitable activated substrate.

Below is a DOT language script for a Graphviz diagram illustrating this postulated pathway.

Postulated biosynthetic pathway for this compound.

Quantitative Data: A Call for Discovery

As of the date of this publication, there is no quantitative data available on the concentration of this compound in any natural source. The tables that would typically populate this section remain empty, underscoring the nascent stage of research into this compound's natural occurrence.

Table 1: Quantitative Analysis of this compound in Fungal Species

| Fungal Species | Strain | Growth Conditions | Concentration (µg/g dry weight) | Method of Analysis | Reference |

|---|

| Data Not Available | - | - | - | - | - |

Table 2: Quantitative Analysis of this compound in Bacterial Species

| Bacterial Species | Strain | Growth Conditions | Concentration (µg/g dry weight) | Method of Analysis | Reference |

|---|

| Data Not Available | - | - | - | - | - |

Table 3: Quantitative Analysis of this compound in Plant Species

| Plant Species | Tissue | Growth Conditions | Concentration (µg/g dry weight) | Method of Analysis | Reference |

|---|

| Data Not Available | - | - | - | - | - |

The absence of data presents a significant opportunity for pioneering research in the field of metabolomics and natural product discovery.

A General Experimental Workflow for Identification and Quantification

For researchers embarking on the search for this compound, a robust and systematic experimental approach is crucial. The following workflow provides a general methodology that can be adapted for screening microbial cultures, such as those of Actinobacteria or fungi, which are known for their diverse secondary metabolite production.

General experimental workflow for the discovery of novel amino acid derivatives.

Detailed Methodologies

4.1.1. Microbial Cultivation and Extraction

-

Strain Selection: Prioritize microorganisms known for producing a diverse array of secondary metabolites, such as species from the genera Streptomyces, Aspergillus, and Penicillium.

-

Culture Conditions: Cultivate selected strains in a variety of liquid and solid media with different carbon and nitrogen sources to induce the expression of cryptic biosynthetic gene clusters.

-

Extraction: Lyophilize the microbial biomass and/or culture supernatant. Perform a solid-liquid extraction of the biomass with a polar solvent system (e.g., 80% methanol). For the supernatant, a liquid-liquid extraction or solid-phase extraction (SPE) can be employed.

4.1.2. Chromatographic Separation and Mass Spectrometric Analysis

-

Liquid Chromatography (LC): Employ a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled with a high-resolution mass spectrometer (HRMS). A C18 column is typically suitable for the separation of amino acids.

-

Mass Spectrometry (MS): Utilize a mass spectrometer capable of high-resolution and accurate mass measurements (e.g., Orbitrap or Q-TOF). Perform data acquisition in both positive and negative ionization modes. Tandem mass spectrometry (MS/MS) should be used to obtain fragmentation patterns for structural elucidation.

4.1.3. Data Analysis and Structure Elucidation

-

Targeted Analysis: Search the acquired LC-MS data for the exact mass of this compound ([M+H]⁺ = 118.0863).

-

Untargeted Metabolomics: Employ metabolomics software to identify all features in the chromatograms and compare different culture conditions.

-

Structure Confirmation: In the event of a putative hit, the definitive identification requires comparison of the retention time and MS/MS fragmentation pattern with a synthetically produced analytical standard of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy would be required for the unequivocal structural elucidation of a novel isolated compound.

4.1.4. Quantification

-

Method Development: Develop a sensitive and specific quantification method using a UPLC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

-

Validation: Validate the method according to established guidelines, including linearity, accuracy, precision, and limits of detection and quantification. An isotopically labeled internal standard would be ideal for accurate quantification.

Potential Signaling Pathways and Biological Roles: A Look at Analogs

In the absence of direct studies on this compound, its potential biological roles and involvement in signaling pathways can be inferred from structurally related compounds. As a GABA analogue, it is plausible that it could interact with GABA receptors in the central nervous system if it can cross the blood-brain barrier.

Many non-proteinogenic amino acids produced by microorganisms serve as signaling molecules in microbial communication (quorum sensing), as components of siderophores for iron acquisition, or as building blocks for the biosynthesis of more complex secondary metabolites with antibiotic or other bioactive properties. The beta-methyl group in this compound may influence its binding to target proteins and its metabolic stability.

Conclusion and Future Directions

This compound remains a molecule of theoretical interest with no confirmed natural sources to date. This technical guide provides a postulated biosynthetic pathway and a general experimental framework to encourage and guide future research aimed at its discovery in nature. The identification of a natural source for this compound would open new avenues for research into its biological activities and potential applications in drug development. The methodologies outlined herein are not only applicable to the search for this compound but can also be broadly applied to the discovery of other novel amino acid derivatives, contributing to the expanding field of natural product research.

4-Amino-3-methylbutanoic Acid: An In-depth Technical Guide on its Role as a GABA Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, analogues of GABA are of significant interest in neuroscience research and drug development for their potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide focuses on 4-Amino-3-methylbutanoic acid, a chiral structural analogue of GABA. The introduction of a methyl group at the 3-position provides steric hindrance that influences its conformational flexibility and, theoretically, its interaction with GABA receptors and transporters. This document provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its potential, yet currently under-investigated, role as a GABA analogue. Due to a notable lack of specific quantitative data in publicly accessible literature for this compound, this guide also presents data from closely related GABA analogues to provide a comparative context and highlights detailed experimental protocols that can be employed to thoroughly characterize its pharmacological profile.

Introduction

The inhibitory effects of GABA are primarily mediated through its interaction with ionotropic GABAA and metabotropic GABAB receptors.[1][2] GABA analogues are compounds designed to mimic the structure and/or function of GABA, often with modified pharmacokinetic or pharmacodynamic properties.[3] These modifications can lead to altered receptor subtype selectivity, increased blood-brain barrier permeability, or different metabolic stability, making them valuable tools for studying the GABAergic system and as potential therapeutic agents for conditions such as epilepsy, anxiety, and neuropathic pain.[3]

This compound, also known as β-methyl-GABA, is a structural analogue of GABA characterized by a methyl group at the beta position relative to the carboxylic acid. This structural modification introduces a chiral center, resulting in (R)- and (S)-enantiomers, which may exhibit different biological activities.[4] The presence of the methyl group can influence the molecule's conformation and its ability to bind to GABA receptors and transporters.

This guide aims to consolidate the available information on this compound and to provide a framework for its further investigation as a GABA analogue.

Chemical and Physical Properties

This compound is an organonitrogen and organooxygen compound.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H11NO2 | [5] |

| Molecular Weight | 117.15 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 71135-23-4 | [5] |

| ChEBI ID | CHEBI:93881 | [5] |

| Synonyms | 4-amino-3-methyl-butyric acid, β-methyl-GABA | [5] |

Synthesis

The synthesis of the (R)- and (S)-enantiomers of this compound has been achieved through chemoenzymatic methods. A detailed protocol is not publicly available, but the general strategy involves enzymatic reactions to introduce the chiral center, followed by chemical modifications to yield the final product. The hydrochloride salt of the (3S)-enantiomer is commercially available for research purposes, which is noted to be of high purity to ensure stability and solubility for experimental use.[4]

Pharmacological Profile: A Focus on GABAergic Activity

It is critical to note that the following data are for related compounds and should not be extrapolated to this compound without direct experimental verification.

Receptor Binding Affinity Data (Illustrative Examples from Related Analogues)

| Compound | Receptor Subtype | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| 4-Amino-3-hydroxybutanoic acid (GABOB) (R-enantiomer) | GABAA | Radioligand Binding | - | 1,000 | [6] |

| 4-Amino-3-hydroxybutanoic acid (GABOB) (R-enantiomer) | GABAB | Radioligand Binding | - | 350 | [6] |

| 4-Amino-3-phenylbutanoic acid (Phenibut) | GABAB | Radioligand Binding | 177,000 | - | AAT Bioquest |

Data for this compound is not available.

Functional Activity Data (Illustrative Examples from Related Analogues)

| Compound | Receptor Subtype | Assay Type | EC50 (µM) | % Potentiation | Reference |

| 4-Amino-3-hydroxybutanoic acid (GABOB) (R-enantiomer) | GABAC (ρ1) | Electrophysiology | 19 | - | [6] |

Data for this compound is not available.

Experimental Protocols

To facilitate the investigation of this compound's role as a GABA analogue, this section provides detailed methodologies for key experiments. These protocols are based on established procedures for characterizing other GABAergic compounds and can be adapted for the specific study of this compound.

Radioligand Binding Assays for GABA Receptor Affinity

This protocol describes a method to determine the binding affinity of this compound for GABAA and GABAB receptors using a competitive radioligand binding assay.

Materials:

-

Radioligands: [3H]Muscimol (for GABAA receptors), [3H]GABA or [3H]Baclofen (for GABAB receptors).

-

Tissue Preparation: Rat brain cortex membranes.

-

Buffers: Tris-HCl buffer (50 mM, pH 7.4). For GABAB assays, the buffer should be supplemented with 2.5 mM CaCl2.

-

Competitors: Unlabeled GABA, Muscimol, Baclofen, and the test compound (this compound).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Wash the resulting pellet by resuspension and centrifugation three times. The final pellet is resuspended in the appropriate assay buffer.

-

Assay Setup: In test tubes, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the competitor (this compound or a known standard).

-

Incubation: Incubate the tubes at 4°C for a specified time (e.g., 20-30 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GABA. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for this compound is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization

This protocol outlines a method to assess the functional activity of this compound on GABAA receptors expressed in a cellular system (e.g., HEK293 cells or cultured neurons).

Materials:

-

Cell Culture: HEK293 cells transfected with GABAA receptor subunits or primary neuronal cultures.

-

Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

-

Internal Solution (Pipette Solution): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.2 GTP-Na, adjusted to pH 7.2 with CsOH.

-

External Solution: Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

Agonist: GABA.

-

Test Compound: this compound.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Recording: Obtain a whole-cell patch-clamp recording from a single cell. Clamp the membrane potential at -60 mV.

-

Drug Application: Apply GABA at a concentration that elicits a submaximal current (e.g., EC20) using a rapid solution exchange system.

-

Co-application: Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Data Acquisition: Record the current responses to GABA alone and in the presence of the test compound.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents. Calculate the percentage potentiation or inhibition of the GABA response by this compound. Construct concentration-response curves to determine the EC50 or IC50 of the compound.

In Vivo Microdialysis for Neurotransmitter Release Studies

This protocol describes how to measure the effect of this compound on extracellular GABA levels in a specific brain region of an anesthetized or freely moving animal.[7][8][9][10][11]

Materials:

-

Animal Model: Rat or mouse.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Test Compound: this compound.

-

Fraction collector.

-

Analytical system: HPLC with fluorescence or mass spectrometry detection for GABA quantification.

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus, striatum) under anesthesia using a stereotaxic frame.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

-

Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) after drug administration.

-

Analysis: Analyze the concentration of GABA in the dialysate samples using a suitable analytical method.

-

Data Analysis: Express the GABA concentrations as a percentage of the baseline levels and plot the time course of the effect of this compound on extracellular GABA.

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Simplified GABAergic signaling pathway.

Caption: Workflow for GABA receptor binding assay.

Caption: Workflow for patch-clamp electrophysiology.

Discussion and Future Directions

The structural similarity of this compound to GABA strongly suggests its potential to interact with the GABAergic system. However, the conspicuous absence of publicly available quantitative data on its receptor binding and functional activity represents a significant knowledge gap. The methyl group at the 3-position is likely to have a profound impact on its pharmacological properties, potentially conferring selectivity for specific GABA receptor subtypes or influencing its interaction with GABA transporters.

Future research should prioritize the systematic characterization of both the (R)- and (S)-enantiomers of this compound. This should include:

-

Comprehensive Receptor Profiling: Determining the binding affinities (Ki) and functional activities (EC50/IC50, efficacy) at all major GABA receptor subtypes (GABAA, GABAB, and GABAC).

-

Electrophysiological Studies: Investigating its effects on synaptic transmission in various brain regions using patch-clamp recordings in brain slices.

-

In Vivo Behavioral Studies: Assessing its effects in animal models of anxiety, epilepsy, and pain to understand its potential therapeutic applications.

-

Pharmacokinetic Studies: Determining its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.

Conclusion

This compound represents an under-explored GABA analogue with the potential to be a valuable research tool and a lead compound for drug discovery. Its unique chemical structure warrants a thorough investigation of its pharmacological profile. This technical guide has provided a comprehensive overview of the current, albeit limited, knowledge and has outlined detailed experimental protocols to facilitate future research. The systematic application of these methods will be crucial in elucidating the precise role of this compound as a GABA analogue and in unlocking its potential for therapeutic intervention in neurological and psychiatric disorders.

References

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GABA analogue - Wikipedia [en.wikipedia.org]

- 4. (3S)-4-Amino-3-methylbutanoic Acid Hydrochloride [benchchem.com]

- 5. This compound | C5H11NO2 | CID 3539719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 11. Amino acid neurotransmitters in nucleus tractus solitarius: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-3-methylbutanoic Acid: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 4-Amino-3-methylbutanoic acid, a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). Due to the limited direct research on this compound, this document leverages the extensive data available for its close structural isomer, pregabalin (B1679071), to infer its pharmacological activity. The primary mechanism of action is proposed to be the high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs). This interaction is believed to modulate calcium influx at presynaptic nerve terminals, consequently reducing the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This guide will detail the molecular interactions, downstream signaling effects, and the experimental evidence supporting this mechanism. Furthermore, it will present key quantitative data, detailed experimental protocols, and visual representations of the proposed pathways to facilitate a deeper understanding for research and drug development professionals.

Introduction

This compound is a GABA analog with a chemical structure closely related to a class of compounds known as gabapentinoids. While its direct pharmacological profile is not extensively documented in publicly available literature, its structural similarity to pregabalin, a well-characterized anticonvulsant, analgesic, and anxiolytic agent, provides a strong basis for predicting its mechanism of action. This guide will, therefore, focus on the established pharmacology of pregabalin as a surrogate for understanding the potential molecular activities of this compound.

The primary therapeutic effects of pregabalin are not mediated by direct interaction with GABA receptors, but rather through a novel mechanism involving the α2δ auxiliary subunit of presynaptic voltage-gated calcium channels.[1][2] This interaction is crucial for its efficacy in a variety of neurological and psychiatric disorders.

Core Mechanism of Action: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels

The central hypothesis for the mechanism of action of this compound, based on data from its structural isomer pregabalin, is its selective and high-affinity binding to the α2δ-1 and α2δ-2 subunits of VGCCs.[2][3]

Molecular Interaction with the α2δ Subunit

The α2δ subunit is an ancillary protein of the VGCC complex that plays a critical role in the trafficking and function of the pore-forming α1 subunit. Studies with pregabalin have demonstrated that it binds to a specific site on the α2δ-1 and α2δ-2 proteins.[2] A single amino acid substitution (R217A) in the α2δ-1 subunit has been shown to significantly reduce the binding affinity of pregabalin, confirming the specificity of this interaction.[4] This binding is thought to induce a conformational change in the α2δ subunit, which in turn modulates the function of the entire calcium channel complex.

dot

Caption: Proposed mechanism of action at the presynaptic terminal.

Modulation of Calcium Influx and Neurotransmitter Release

Binding of ligands like pregabalin to the α2δ subunit results in a reduction of depolarization-induced calcium influx through the VGCCs.[1] This decrease in intracellular calcium concentration at the presynaptic terminal is the pivotal step leading to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, substance P, and calcitonin gene-related peptide.[5][6] It is important to note that this is a modulatory effect rather than a complete blockade of calcium channels.

The reduction in excitatory neurotransmitter release is believed to be the primary mechanism underlying the therapeutic effects of gabapentinoids in various conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.

dot

Caption: Logical flow from drug administration to therapeutic effect.

Quantitative Data (Based on Pregabalin)

The following tables summarize key quantitative data for pregabalin, which can be considered indicative of the potential properties of this compound.

Table 1: Binding Affinity of Pregabalin for α2δ Subunits

| Ligand | Target | Preparation | Ki (nM) | Reference |

| Pregabalin | α2δ-1 | Recombinant Human | 32 | [2] |

| Pregabalin | α2δ-2 | Recombinant Human | 51 | [2] |

| Gabapentin (B195806) | α2δ-1 | Rat Brain | 50 | [7] |

Table 2: Preclinical Pharmacokinetic Parameters of Pregabalin

| Species | Route | Dose (mg/kg) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Rat | Oral | 10 | ~1 | 6.3 | >90 | [1] |

| Cat | Oral | 5 | 0.5 - 1 | 14.7 | 94 | [8] |

| Chick | Oral | 300 | 2 | 29 | N/A | [9][10] |

Experimental Protocols

This section outlines generalized methodologies for key experiments used to characterize the mechanism of action of α2δ ligands like pregabalin. These protocols can be adapted for the study of this compound.

Radioligand Binding Assay for α2δ Subunit Affinity

Objective: To determine the binding affinity (Ki) of the test compound for the α2δ subunit.

Materials:

-

[³H]-Gabapentin or [³H]-Pregabalin

-

Membrane preparations from cells expressing recombinant α2δ-1 or α2δ-2 subunits or from animal brain tissue.

-

Test compound (this compound) at various concentrations.

-

Binding buffer (e.g., HEPES buffer).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand ([³H]-Gabapentin or [³H]-Pregabalin) and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known α2δ ligand (e.g., unlabeled gabapentin or pregabalin).

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

dot

References

- 1. Pregabalin pharmacology and its relevance to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontagelab.com [frontagelab.com]

- 6. Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gabapentinoid - Wikipedia [en.wikipedia.org]

- 8. Pharmacokinetics of single and repeated oral doses of pregabalin oral solution formulation in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mmsl.cz [mmsl.cz]

- 10. researchgate.net [researchgate.net]

4-Amino-3-methylbutanoic Acid: A Technical Overview of Research Applications

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Abstract

4-Amino-3-methylbutanoic acid, a chiral derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a molecule of interest within neuroscience and medicinal chemistry. As a structural analogue of GABA, its potential to modulate GABAergic systems suggests applications in neurological disorders characterized by an imbalance in neuronal excitation and inhibition. This technical guide synthesizes the limited but emerging research on this compound, detailing its chemical properties, known biological activities, and methodologies for its synthesis and in vivo evaluation. Due to the nascent stage of research, this document also draws logical inferences from closely related GABA analogues to illuminate potential mechanisms and future research directions.

Introduction

This compound, also known as β-methyl-γ-aminobutyric acid, is a non-proteinogenic amino acid. Its structure is closely related to GABA, with the addition of a methyl group at the 3-position (β-position relative to the carboxyl group). This modification introduces a chiral center, resulting in (R) and (S) enantiomers, and alters the molecule's conformational flexibility, which can influence its interaction with biological targets. Like other GABA analogues such as pregabalin (B1679071) and baclofen, it is hypothesized to exert its effects by interacting with components of the GABAergic system, making it a candidate for investigation in conditions like epilepsy, neuropathic pain, and anxiety disorders.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C5H11NO2 | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| CAS Number | 71135-23-4 | [1] |

| Canonical SMILES | CC(CC(=O)O)CN | [1] |

| InChI Key | CZGLBWZXGIAIBU-UHFFFAOYSA-N | [1] |

Potential Mechanism of Action and Signaling Pathways

As a GABA analogue, the primary hypothesized mechanism of action for this compound involves the modulation of GABAergic neurotransmission. The GABAergic system is the primary inhibitory network in the central nervous system (CNS) and plays a crucial role in maintaining the balance between neuronal excitation and inhibition.[2] Disruption of this balance is implicated in numerous neurological and psychiatric disorders.[2]

The potential interactions of this compound within this system could include:

-

Direct Receptor Binding: It may act as an agonist or antagonist at GABA receptors (GABA-A, GABA-B) or the less common GABA-C receptors. The (R) and (S) enantiomers of the related compound, 4-amino-3-hydroxybutanoic acid (GABOB), have shown enantioselectivity at GABA-A, GABA-B, and GABA-C receptors, suggesting that the stereochemistry of this compound will be critical to its receptor interaction profile.[3]

-

Enzyme Inhibition/Modulation: It could potentially inhibit enzymes responsible for GABA degradation, such as GABA transaminase (GABA-T), thereby increasing synaptic GABA concentrations.

-

Transporter Inhibition: It might inhibit GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, prolonging its inhibitory action.

The following diagram illustrates the potential points of interaction for a GABA analogue like this compound within a GABAergic synapse.

Caption: Potential interaction points of this compound in a GABAergic synapse.

Potential Research Applications

Based on its structural similarity to known therapeutic agents, potential research applications for this compound include:

-

Epilepsy and Seizure Disorders: As an anticonvulsant, by potentially enhancing GABAergic inhibition to control neuronal hyperexcitability.

-

Neuropathic Pain: By mimicking the analgesic effects of gabapentinoids, possibly through interaction with voltage-gated calcium channels or other mechanisms that dampen pain signaling.

-

Anxiety Disorders: By promoting the inhibitory tone of the CNS, which is a common mechanism for anxiolytic drugs.

-

As a Synthetic Building Block: The chiral nature and functional groups of this compound make it a valuable precursor for the synthesis of more complex, pharmacologically active molecules.

Experimental Protocols

Detailed experimental data for this compound is scarce in publicly available literature. However, a study on novel analogues of pregabalin provides a relevant synthesis and an in vivo screening protocol.

Synthesis of this compound

The synthesis can be achieved via a Strecker synthesis approach.

-

Step 1: Synthesis of Cyano-ester Intermediate

-

React 2-methylpropanal with dimethyl malonate in the presence of a base (e.g., di-n-propyl amine).

-

The resulting intermediate is then treated with sodium cyanide.

-

-

Step 2: Hydrolysis and Decarboxylation

-

The cyano-ester intermediate is hydrolyzed, typically using a strong base like potassium hydroxide (B78521) (KOH) in methanol, followed by heating.

-

-

Step 3: Formation of the Amino Acid

-

The resulting product from Step 2 is treated to yield this compound. The final step may involve purification via recrystallization.

-

In Vivo Anticonvulsant Activity Screening (Strychnine-Induced Seizure Model)

This protocol outlines a general method for assessing the anticonvulsant properties of the compound in a rodent model.

-

Animal Model: Albino mice (20-25 g) of either sex are used.

-

Grouping: Animals are divided into multiple groups (n=6 per group):

-

Control group (receives vehicle).

-

Standard group (receives a known anticonvulsant like Diazepam).

-

Test groups (receive varying doses of this compound).

-

-

Drug Administration: The test compound is administered intraperitoneally (i.p.).

-

Seizure Induction: After a set period (e.g., 30 minutes) to allow for drug absorption and distribution, seizures are induced by an i.p. injection of strychnine (B123637) (e.g., 2 mg/kg body weight).

-

Observation: The onset of convulsions and the time of death are recorded for each animal.

-

Analysis: The percentage of protection from convulsions and mortality is calculated for each group and compared to the control and standard groups to determine the anticonvulsant efficacy.

The following diagram illustrates the workflow for this in vivo experiment.

Caption: Workflow for in vivo anticonvulsant activity screening.

Quantitative Data Summary

Currently, there is a lack of publicly available, peer-reviewed quantitative data such as IC50, Ki, or EC50 values for this compound's interaction with specific biological targets. Research in this area is required to quantify its pharmacological profile.

Conclusion and Future Directions

-

Chiral Synthesis and Separation: Developing efficient methods to synthesize and separate the (R) and (S) enantiomers.

-

In Vitro Pharmacological Profiling: Conducting comprehensive receptor binding and functional assays to determine the affinity and efficacy of each enantiomer at GABA-A, GABA-B, and GABA-C receptors, as well as their effects on GABA transporters and metabolic enzymes.

-

Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to assess its drug-like properties.

-

Broader In Vivo Testing: Utilizing a wider range of animal models for epilepsy, neuropathic pain, and anxiety to validate any promising in vitro findings.

The exploration of this and similar simple GABA analogues could provide valuable insights into the structure-activity relationships of GABAergic modulators and may lead to the development of novel therapeutic agents for neurological disorders.

References

4-Amino-3-methylbutanoic Acid Hydrochloride: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 4-Amino-3-methylbutanoic acid hydrochloride, a compound of interest in neuroscience and pharmacology.

This guide details the physicochemical properties, biological activity, and analytical methodologies associated with this compound hydrochloride. Quantitative data is presented in structured tables for clarity, and key experimental protocols are outlined. Visual diagrams are provided to illustrate its primary signaling pathway and a general experimental workflow.

Physicochemical Properties

This compound hydrochloride, a derivative of gamma-aminobutyric acid (GABA), is a chiral molecule. The hydrochloride salt is supplied to improve stability and solubility.[1] While specific experimental data for the hydrochloride salt is limited, the following tables summarize available information for the salt, its free base, and a structurally related compound to provide a comprehensive profile.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | N/A |

| Synonyms | (3S)-4-amino-3-methylbutanoic acid hydrochloride (for the S-enantiomer) | [1] |